Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (CAS 885275-83-2) is a substituted heterocyclic amine built on the imidazo[1,2-a]pyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic research. The defining feature of this specific compound is the N-methylaminomethyl group at the 3-position, a structural motif often explored in structure-activity relationship (SAR) studies to optimize target binding, selectivity, and pharmacokinetic properties. Its primary utility is as a synthetic intermediate or building block in the creation of more complex molecules for drug discovery, particularly in oncology and immunology research programs targeting protein kinases.
In kinase inhibitor development, seemingly minor structural changes on a privileged scaffold like imidazo[1,2-a]pyridine can lead to significant, non-linear changes in biological activity and selectivity. Substituting this compound with a close analog, such as the corresponding N,N-dimethylamine or the primary amine, is not a viable procurement strategy. Such modifications directly alter the hydrogen bonding capacity and steric profile of the molecule, which are critical for precise interaction with the kinase ATP-binding site. This can result in dramatically lower potency, a different selectivity profile against off-target kinases, or altered physicochemical properties like solubility, rendering the substitute unsuitable for the intended synthesis or screening program.
This compound is a documented intermediate for the synthesis of potent kinase inhibitors. In a representative study, a derivative synthesized from this core structure (compound 1) demonstrated potent inhibition of Lymphocyte-specific protein tyrosine kinase (Lck), a key target in immunology. It exhibited an IC50 value of 18 nM against Lck.
| Evidence Dimension | In-vitro Kinase Inhibition (IC50) |
| Target Compound Data | 18 nM (for downstream derivative) |
| Comparator Or Baseline | N/A (Establishes baseline potency for derivatives) |
| Quantified Difference | N/A |
| Conditions | In-vitro biochemical assay against Lck kinase. |
This establishes the compound as a relevant and validated precursor for synthesizing biologically active molecules targeting a high-value protein kinase in immunology research.
This compound can be synthesized in a straightforward and high-yielding final step from a common precursor, 3-(bromomethyl)imidazo[1,2-a]pyridine. The documented synthesis via reaction with methylamine demonstrates an 87% yield, indicating an efficient conversion. This high-yield final step simplifies purification and makes direct procurement of the final product more time- and cost-effective than a multi-step, in-house synthesis from earlier precursors.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 87% |
| Comparator Or Baseline | Typical multi-step synthesis yields which are often lower. |
| Quantified Difference | High efficiency in the final conversion step. |
| Conditions | Reaction of 3-(bromomethyl)imidazo[1,2-a]pyridine with methylamine in THF. |
A high-yield final step provides a strong procurement justification for buying the finished compound, saving significant synthesis and purification time compared to starting from the brominated intermediate.
Ideal for medicinal chemistry programs requiring a reliable, well-characterized starting point for SAR exploration. The secondary amine provides a reactive handle for further elaboration, while the core has demonstrated relevance in producing potent kinase inhibitors.
As a precursor to compounds with demonstrated potent Lck inhibition, this material is directly suited for research programs focused on T-cell signaling pathways. Its use can accelerate the synthesis of novel compounds for immunological and immuno-oncology research.
The compound's straightforward, high-yield synthesis from a common intermediate makes it a cost-effective and reliable choice for inclusion in library synthesis efforts aimed at screening against various kinase targets or other enzyme families.